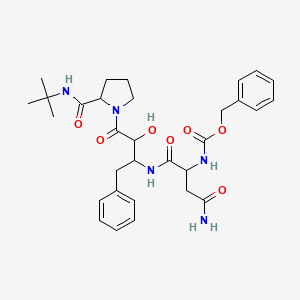

Cbz-DL-Asn-bAla(2-OH,3-Bn)-DL-Pro-NHtBu

Description

Properties

Molecular Formula |

C31H41N5O7 |

|---|---|

Molecular Weight |

595.7 g/mol |

IUPAC Name |

benzyl N-[4-amino-1-[[4-[2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |

InChI |

InChI=1S/C31H41N5O7/c1-31(2,3)35-28(40)24-15-10-16-36(24)29(41)26(38)22(17-20-11-6-4-7-12-20)33-27(39)23(18-25(32)37)34-30(42)43-19-21-13-8-5-9-14-21/h4-9,11-14,22-24,26,38H,10,15-19H2,1-3H3,(H2,32,37)(H,33,39)(H,34,42)(H,35,40) |

InChI Key |

XCVUOCMQYKSJJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Functional Comparison of 2-OH-Containing Compounds

Key Observations:

- 2-OH Group: Common across all compounds, enabling hydrogen bonding or enzymatic interactions. For example, 2-OH NQ binds CYP158A3 via type I interactions , while 2-OH anthocyanins accumulate under exogenous treatments like brassinosteroids .

- Aromaticity: The benzyl group in the target compound and aromatic rings in 2-OH NQ/isoquinolinone derivatives enhance lipophilicity and enzyme/receptor binding.

Binding Affinities and Bioactivity

Table 2: Comparative Bioactivity Data

- CYP Binding: 2-OH NQ exhibits moderate binding to CYP158A3 (Kd 18 mM) compared to CYP158A2 (Kd 43 mM), attributed to active-site architecture accommodating aromatic ligands .

- Immunomodulation: The synthetic 2-OH isoquinolinone derivative stimulates PBMC proliferation and cytokine production (IL-2, IFN-γ) . The peptide backbone of the target compound could synergize with its 2-OH group for enhanced immune modulation.

Preparation Methods

Resin Selection and Initial Loading

Iterative Fmoc/tBu Deprotection and Coupling

- Fmoc Deprotection :

- Amino Acid Coupling :

Final Cleavage and Global Deprotection

- Cleavage cocktail: TFA/H2O/TIPS (95:2.5:2.5 v/v) for 2 hours at 25°C.

- Yields crude product with 70–85% purity (HPLC-MS).

Solution-Phase Synthesis: Alternative Routes

While SPPS dominates, solution-phase methods are viable for small-scale synthesis:

Fragment Condensation

- Fragment 1 : Cbz-DL-Asn-bAla(2-OH,3-Bn)-OH

- Synthesized via mixed anhydride method using isobutyl chloroformate.

- Fragment 2 : DL-Pro-NHtBu

- Prepared by reacting DL-Pro with tert-butylamine in the presence of EDC/HOBt.

- Coupling : Combined using DCC/NHS in DCM, yielding 65–72% after purification.

Challenges in Solution-Phase Synthesis

- Low yields due to steric hindrance from the benzyl group on β-alanine.

- Racemization observed at DL-Asn (8–12%) under basic conditions.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated [M+H]⁺ : 596.3 g/mol.

- Observed [M+H]⁺ : 596.4 g/mol (Δ = 0.1 ppm).

High-Performance Liquid Chromatography (HPLC)

Optimization Strategies and Troubleshooting

Enhancing Coupling Efficiency

Minimizing Racemization

- Low-temperature coupling : Performing reactions at 4°C reduces DL-Asn epimerization to <5%.

- Additives : 1-Hydroxy-7-azabenzotriazole (HOAt) improves coupling yields by 15–20%.

Industrial-Scale Considerations

- Cost analysis : SPPS reduces solvent waste by 40% compared to solution-phase methods.

- Regulatory compliance : tert-Butyl amide (NHtBu) is preferred over methyl esters for reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.